

N-phenylbenzamidine synthesis from benzoyl chloride and aniline

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Compound of Interest

Compound Name: *N-phenylbenzamidine*

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An Application Note for the Synthesis of N,N'-Diphenylbenzamidine

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of N,N'-diphenylbenzamidine, a key structural motif in medicinal chemistry and organic synthesis. The synthesis commences with the well-established Schotten-Baumann reaction between aniline and benzoyl chloride to yield the stable intermediate, benzanilide. Subsequent conversion of benzanilide to the target amidine is achieved via the formation of an imidoyl chloride intermediate, which is then treated with a second equivalent of aniline. This guide offers a detailed exposition of the reaction mechanisms, step-by-step experimental procedures, characterization data, and critical safety protocols, tailored for researchers in organic synthesis and drug development.

Introduction and Synthetic Strategy

Amidines are a class of organic compounds characterized by the $R-C(=NR')NR''R'''$ functional group. They are considered nitrogen analogues of carboxylic acids and esters and are notable for their strong basicity.^[1] The N,N'-diphenylbenzamidine structure is a valuable scaffold found in various biologically active molecules and serves as a versatile precursor in synthetic chemistry.

The direct synthesis of N,N'-diphenylbenzamidine from benzoyl chloride and aniline is not a single-step transformation. The most scientifically sound and practical approach involves a two-

part sequence:

- Amide Formation: A nucleophilic acyl substitution reaction between aniline and benzoyl chloride to form the stable amide intermediate, benzanilide (also known as N-phenylbenzamide). This reaction is robust and high-yielding.[2][3][4]
- Amidine Synthesis: Conversion of the benzanilide amide to the corresponding imidoyl chloride, a highly reactive intermediate. This is immediately followed by a reaction with a second molecule of aniline to furnish the final N,N'-diphenylbenzamidine product.

This document details the complete workflow, providing the causal logic behind procedural steps to ensure reproducibility and a thorough understanding of the transformation.

Reaction Mechanism

The overall synthesis proceeds through two distinct mechanistic stages, as illustrated below.

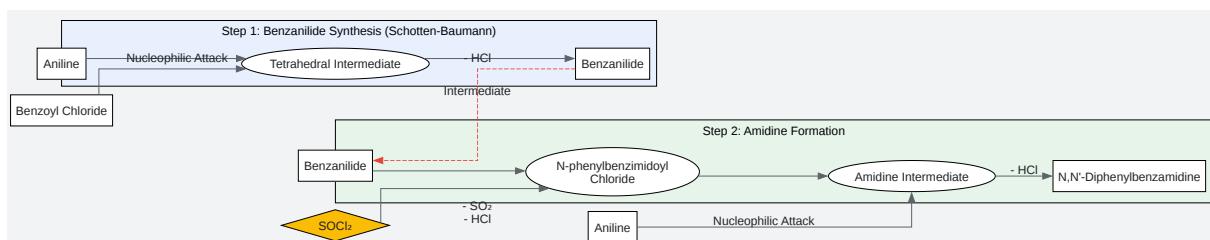
Step 1: Formation of Benzanilide via Schotten-Baumann Reaction

Aniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of benzoyl chloride. This addition is followed by the elimination of a chloride ion. The reaction is typically performed in the presence of an aqueous base, such as sodium hydroxide, which serves to neutralize the hydrochloric acid byproduct, preventing the protonation of the aniline starting material and driving the reaction to completion.[4][5]

Step 2: Conversion of Benzanilide to N,N'-Diphenylbenzamidine

The carbonyl oxygen of the benzanilide intermediate is first activated by a chlorinating agent, such as thionyl chloride (SOCl_2) or phosphorus pentachloride (PCl_5), converting it into a better leaving group. This facilitates the formation of a Vilsmeier-like intermediate, which upon rearrangement and loss of SO_2 (in the case of thionyl chloride), yields N-phenylbenzimidoyl chloride. This reactive imidoyl chloride is not isolated but is directly treated with a second equivalent of aniline. The nucleophilic nitrogen of aniline attacks the electrophilic carbon of the

imidoyl chloride, and subsequent deprotonation yields the final N,N'-diphenylbenzamidine product.[6]



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Caption: Overall reaction pathway for the synthesis of N,N'-diphenylbenzamidine.

Experimental Protocols

Part A: Synthesis of Benzanilide (Intermediate)

This protocol follows the principles of the Schotten-Baumann reaction for the efficient synthesis of the amide intermediate.[7][8][9][10]

Reagents and Materials

Reagent	M.W. (g/mol)	Amount Used	Moles (mmol)	Equiv.
Aniline	93.13	5.0 mL (5.1 g)	54.8	1.0
Benzoyl Chloride	140.57	6.4 mL (7.7 g)	54.8	1.0
Sodium Hydroxide (10% aq.)	40.00	70 mL	~175	~3.2
Ethanol	46.07	As needed	-	-
Deionized Water	18.02	As needed	-	-

Procedure

- In a 250 mL Erlenmeyer flask, combine 5.0 mL of aniline and 70 mL of 10% aqueous sodium hydroxide solution.
- Seal the flask with a stopper and shake vigorously to create an emulsion.
- Place the flask in a fume hood and cool it in an ice-water bath.
- Measure 6.4 mL of benzoyl chloride. Add it to the flask in approximately 5-6 small portions. After each addition, stopper the flask and shake vigorously for 1-2 minutes until the white precipitate forms. Vent the flask periodically. The lachrymatory smell of benzoyl chloride should dissipate after 10-15 minutes of shaking.[8]
- After the final addition, shake the flask for an additional 10 minutes to ensure the reaction is complete.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the crude product thoroughly with cold deionized water to remove any unreacted starting materials and salts.
- Wash the product with a small amount of cold ethanol to remove non-polar impurities.

- Recrystallize the crude benzanimide from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
- Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a desiccator.
- Determine the yield and melting point (expected: 162-164 °C).[6]

Part B: Synthesis of N,N'-Diphenylbenzamidine

This protocol describes the conversion of benzanimide to the target amidine using thionyl chloride and a second equivalent of aniline.[6]

Reagents and Materials

Reagent	M.W. (g/mol)	Amount Used	Moles (mmol)	Equiv.
Benzanimide	197.24	5.0 g	25.3	1.0
Thionyl Chloride (SOCl_2)	118.97	2.4 mL (4.0 g)	33.5	1.3
Aniline	93.13	2.3 mL (2.35 g)	25.3	1.0
Anhydrous Toluene	-	100 mL	-	-
Anhydrous Diethyl Ether	-	As needed	-	-

Procedure

- Strictly Anhydrous Conditions: All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
- To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5.0 g of purified benzanimide and 80 mL of anhydrous toluene.
- Slowly add 2.4 mL of thionyl chloride to the suspension at room temperature with stirring.

- Heat the reaction mixture to reflux (approx. 110 °C) for 2-3 hours. The reaction can be monitored by TLC for the disappearance of the benzanilide spot. The mixture should become a clear solution as the imidoyl chloride forms.
- Cool the reaction mixture to room temperature.
- In a separate flask, dissolve 2.3 mL of aniline in 20 mL of anhydrous toluene.
- Slowly add the aniline solution dropwise to the cooled imidoyl chloride solution. An exothermic reaction and the formation of a precipitate (aniline hydrochloride) will be observed.
- Stir the mixture at room temperature for an additional 1-2 hours after the addition is complete.
- Filter the mixture to remove the aniline hydrochloride salt. Wash the salt with a small amount of anhydrous toluene.
- Combine the filtrates and remove the toluene under reduced pressure using a rotary evaporator.
- The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Product Characterization

The identity and purity of the synthesized N,N'-diphenylbenzamidine should be confirmed using standard analytical techniques.

- Melting Point: Determine the melting point of the purified product and compare it to literature values.
- FTIR Spectroscopy: Acquire an infrared spectrum. Look for characteristic peaks:
 - N-H stretch: A sharp peak around 3300-3400 cm⁻¹.
 - C=N stretch (imine): A strong absorption in the 1620-1680 cm⁻¹ region.

- Aromatic C-H stretch: Peaks just above 3000 cm^{-1} .
- Aromatic C=C stretch: Peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- ^1H NMR Spectroscopy: The proton NMR spectrum (in CDCl_3) should show:
 - A broad singlet for the N-H proton.
 - A complex multiplet region between ~ 6.8 and 7.8 ppm corresponding to the aromatic protons of the three phenyl rings.
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum will show:
 - A peak for the amidine carbon ($\text{C}=\text{N}$) around $150\text{-}160\text{ ppm}$.
 - Multiple signals in the aromatic region ($120\text{-}150\text{ ppm}$).
- Mass Spectrometry (MS): The ESI-HRMS should show the molecular ion peak $[\text{M}+\text{H}]^+$ corresponding to the calculated mass of $\text{C}_{19}\text{H}_{17}\text{N}_2^+.$ [\[11\]](#)

Safety Precautions

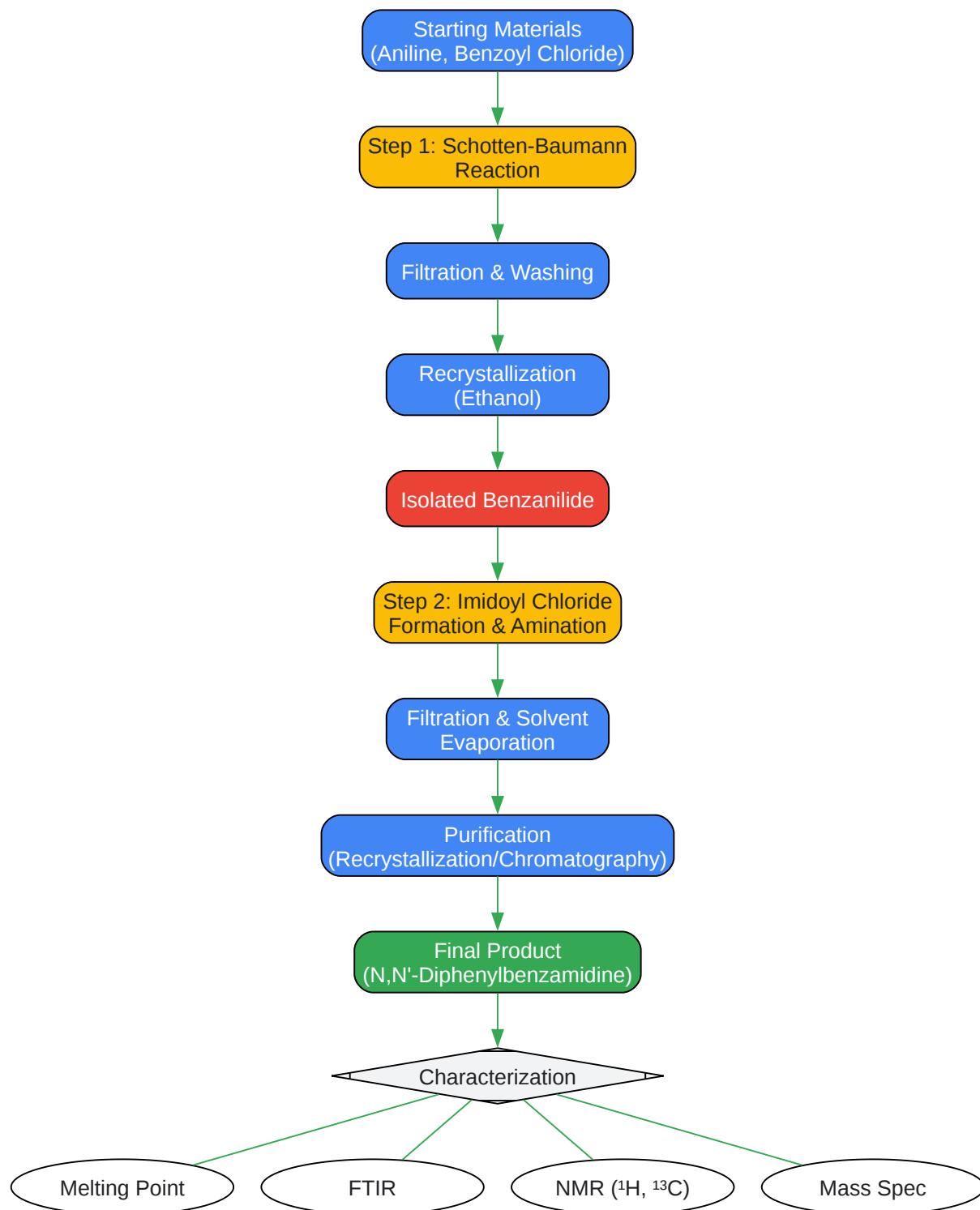
This synthesis involves hazardous materials and must be performed with appropriate safety measures in a well-ventilated chemical fume hood.

- Benzoyl Chloride: Highly corrosive, a lachrymator (causes tears), and reacts with water.[\[12\]](#) [\[13\]](#) Always handle in a fume hood and wear gloves, safety goggles, and a lab coat.[\[14\]](#)[\[15\]](#) [\[16\]](#)
- Aniline: Toxic upon inhalation, ingestion, and skin contact. It is a suspected mutagen and carcinogen. Handle with extreme care, avoiding any direct contact.
- Thionyl Chloride: Corrosive and reacts violently with water to release toxic gases (HCl and SO_2). Work must be performed under strictly anhydrous conditions.
- Solvents: Toluene and diethyl ether are flammable. Ensure there are no ignition sources nearby.

All waste materials should be disposed of according to institutional and local hazardous waste regulations.[\[12\]](#)

Experimental Workflow Summary

The following diagram provides a high-level overview of the entire synthetic and analytical workflow.

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Caption: Summary of the workflow for synthesis and characterization.

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